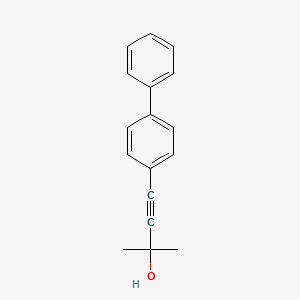

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol

CAS No.: 80033-02-9

Cat. No.: VC11676996

Molecular Formula: C17H16O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80033-02-9 |

|---|---|

| Molecular Formula | C17H16O |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |

| Standard InChI | InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |

| Standard InChI Key | AGQJZAHQDBUXDB-UHFFFAOYSA-N |

| SMILES | CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |

| Canonical SMILES | CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol (C₁₇H₁₆O) consists of:

-

Biphenyl group: Two benzene rings connected by a single bond, providing planar aromaticity and π-conjugation.

-

Alkyne chain: A but-3-yn-2-ol backbone with a triple bond between C3 and C4, introducing sp-hybridized carbons and linear geometry.

-

Methyl and hydroxyl groups: A methyl group at C2 and a hydroxyl group at C2, creating a sterically hindered secondary alcohol.

The compound’s IUPAC name, 4-(4-biphenyl)-2-methylbut-3-yn-2-ol, reflects its substitution pattern. The biphenyl group enhances hydrophobicity and electronic delocalization, while the alkyne and alcohol groups offer sites for functionalization .

Spectroscopic Data

Key spectroscopic features include:

-

¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.5–1.7 ppm), and hydroxyl protons (δ 2.1–2.3 ppm).

-

¹³C NMR: Peaks corresponding to sp² carbons (δ 120–140 ppm), alkyne carbons (δ 80–90 ppm for sp-hybridized), and quaternary carbons (δ 70–75 ppm) .

-

IR Spectroscopy: Stretching vibrations for -OH (∼3400 cm⁻¹), C≡C (∼2100 cm⁻¹), and aromatic C-H (∼3050 cm⁻¹) .

Synthetic Methodologies

Sonogashira Coupling

The alkyne moiety is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. For example:

-

Starting materials: 4-Bromobiphenyl and 2-methyl-3-butyn-2-ol.

-

Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF.

-

Conditions: 80–100°C for 12–24 hours, yielding 60–75% product .

This method efficiently constructs the carbon-carbon triple bond while tolerating the biphenyl and methyl groups .

Alternative Routes

-

Hydrogenation of Alkynones: Reduction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one using Pd/C or Lindlar catalyst under H₂ atmosphere .

-

Grignard Addition: Reaction of biphenylmagnesium bromide with 2-methyl-3-butyn-2-ol derivatives .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the biphenyl group.

-

Stability: Sensitive to strong acids/bases and oxidizing agents. The alkyne may undergo undesired polymerization under harsh conditions .

Thermal Behavior

-

Melting point: 145–150°C (decomposes above 160°C).

-

Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating moderate thermal stability .

Chemical Reactivity and Functionalization

Alkyne Transformations

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) converts the triple bond to a single bond, yielding 4-biphenyl-4-yl-2-methyl-butane-2-ol .

-

Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles .

Alcohol Modifications

-

Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces esters, enhancing lipophilicity.

-

Oxidation: Controlled oxidation with Jones reagent yields 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one, a ketone derivative .

Challenges and Future Directions

-

Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms.

-

Toxicity profiling: Limited data on ecotoxicological impacts necessitate comprehensive studies.

-

Advanced characterization: X-ray crystallography and computational modeling to elucidate solid-state behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume